molecular formula C15H12N2 B1663803 4-Quinolin-2-ylaniline CAS No. 22191-97-5

4-Quinolin-2-ylaniline

Cat. No. B1663803
CAS RN: 22191-97-5
M. Wt: 220.27 g/mol
InChI Key: PWLMSCCFNGGPGM-UHFFFAOYSA-N
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Description

“4-Quinolin-2-ylaniline” is a chemical compound with the molecular formula C15H12N2 . It’s also known as 4-(2-Quinolinyl)aniline . It’s a compound that falls under the category of quinolines, which are nitrogen-based heterocyclic aromatic compounds .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various methods have been reported for the synthesis of quinoline, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-Quinolin-2-ylaniline” consists of a quinoline ring attached to an aniline group . The average mass of the molecule is 220.269 Da, and the monoisotopic mass is 220.100052 Da .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Scientific Research Applications

Antimalarial Activity

4-Quinolin-2-ylaniline derivatives have shown significant promise in antimalarial research. For instance, novel conjugated quinoline-indoles based on this moiety have demonstrated effective activity against the malaria parasite, Plasmodium falciparum. These compounds, particularly those with a quaternary nitrogen on the quinoline, exhibit improved activity against chloroquine-resistant strains. Their mechanism of action appears to involve compromising mitochondrial function in Plasmodium (Teguh et al., 2013).

Cancer Research

Quinoline derivatives, including 4-Quinolin-2-ylaniline, are increasingly being explored in cancer research due to their cytotoxic properties. Some derivatives have been evaluated for their cytotoxicity across a range of human cancer cell types, showing notable activity. This research indicates the potential of these compounds in developing new anticancer therapies (I‐Li Chen et al., 2002).

Corrosion Inhibition

4-Quinolin-2-ylaniline derivatives also find application in the field of materials science, specifically as corrosion inhibitors. Studies have shown that certain derivatives are effective in inhibiting the corrosion of steel in acidic environments. These compounds act as mixed-type inhibitors and form a protective film on the steel surface, indicating their potential in industrial applications (Weiwei Zhang et al., 2016).

DNA Methylation Inhibition

Research into DNA methylation, a key process in gene expression, has identified quinoline derivatives as potent inhibitors. This area of research has implications for understanding and treating diseases associated with abnormal gene expression, including cancer (Elodie Rilova et al., 2014).

Antimicrobial and Antiproliferative Activities

Derivatives of 4-Quinolin-2-ylaniline have shown promising antimicrobial and antiproliferative activities. These compounds have been effective against various microbial pathogens and cancer cell lines, demonstrating their versatility and potential in developing new therapeutics (Mohamed S. Nafie et al., 2020).

Modulating Cellular Processes

Quinoline compounds, including 4-Quinolin-2-ylaniline derivatives, have been studied for their role in modulating various cellular processes, such as inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This wide spectrum of biological activities makes them a focus in the development of new drugs (V. Solomon & H. Lee, 2011).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . Furthermore, the rising occurrence of resistance to quinoline-based drugs has galvanized research into new antibiotics against both well-established targets and new targets .

properties

IUPAC Name

4-quinolin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLMSCCFNGGPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(2-quinolinyl)-

CAS RN

22191-97-5
Record name 4-(2-Quinolinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22191-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2-quinolinyl)-
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Record name 2-(4-Aminophenyl)quinoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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